molecular formula C9H9I2NO3 B556648 3,5-Diiodo-L-tyrosine CAS No. 300-39-0

3,5-Diiodo-L-tyrosine

Cat. No.: B556648
CAS No.: 300-39-0
M. Wt: 432.98 g/mol
InChI Key: NYPYHUZRZVSYKL-UHFFFAOYSA-N
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Description

3,5-Diiodo-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presence of two iodine atoms at the 3 and 5 positions of the benzene ring. This compound plays a significant role in the biosynthesis of thyroid hormones, particularly thyroxine (T4) and triiodothyronine (T3). It is also known for its applications in various biochemical processes and as an intermediate in the synthesis of biologically active compounds .

Biochemical Analysis

Biochemical Properties

3,5-Diiodo-L-tyrosine is a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase . It is an intermediate in the biosynthesis and alternative pathways of metabolism of thyroid hormones . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in these biochemical reactions .

Cellular Effects

In rodent models, exogenously administered this compound rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It also has agonistic effects at myocardial tissue and pituitary, which results in this compound suppressing TSH release .

Temporal Effects in Laboratory Settings

Over 30 years of research has demonstrated that this compound exhibits interesting temporal effects in laboratory settings .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are still needed .

Metabolic Pathways

This compound is involved in the metabolic pathways of thyroid hormones . It interacts with various enzymes or cofactors in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . Detailed studies on its localization or accumulation are still needed .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diiodo-L-tyrosine can be synthesized through the iodination of L-tyrosine. One efficient method involves the use of 2,4,6,8-tetraiodoglycoluril as the iodinating agent. The reaction is carried out under solvent-free conditions with a catalytic amount of acetic acid. The reagents are ground together at room temperature (20°C) for 10-15 minutes, resulting in a high yield (94%) of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar iodination processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatographic techniques to ensure high purity for various applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-L-tyrosine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various iodinated derivatives.

    Reduction: Reduction reactions can remove iodine atoms, converting it back to L-tyrosine or other intermediates.

    Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or chloramine-T can be used as oxidizing agents.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    3-Iodotyrosine: Contains a single iodine atom at the 3 position.

    3,5,3’-Triiodothyronine (T3): Contains three iodine atoms and is a more potent thyroid hormone.

    3,3’,5,5’-Tetraiodothyronine (T4): Contains four iodine atoms and is the primary hormone produced by the thyroid gland.

Uniqueness

3,5-Diiodo-L-tyrosine is unique due to its specific iodination pattern, which makes it a crucial intermediate in the synthesis of both T3 and T4. Its ability to undergo various chemical reactions and its role in thyroid hormone biosynthesis distinguish it from other iodinated tyrosine derivatives .

Properties

IUPAC Name

2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPYHUZRZVSYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50110067
Record name 3,5-Diiodotyrosine
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Molecular Weight

432.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66-02-4, 620-59-7, 300-39-0
Record name 3,5-Diiodotyrosine
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Record name Diiodotyrosine
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Record name DL-Tyrosine,5-diiodo-
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Record name DIIODOTYROSINE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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